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Compound of Interest

3-(Methoxycarbonyl)-5-
Compound Name:
nitrobenzoic acid

Cat. No. B032747

Spectroscopic Comparison: 3-
(Methoxycarbonyl)-5-nitrobenzoic Acid and Its
Analogs

A detailed analysis of the spectral characteristics of 3-(Methoxycarbonyl)-5-nitrobenzoic
acid, 3-nitrobenzoic acid, and methyl 3-nitrobenzoate is presented for researchers, scientists,
and drug development professionals. This guide provides a comparative overview of their
spectroscopic data to aid in their identification, characterization, and application in various
scientific fields.

The structural differences imparted by the methoxycarbonyl and nitro functional groups on the
benzoic acid backbone lead to distinct spectroscopic signatures. Understanding these
variations is crucial for unambiguous compound identification and for predicting chemical
behavior. This report summarizes the key data from Nuclear Magnetic Resonance (NMR),
Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) analyses.

Comparative Spectroscopic Data

The following tables provide a quantitative comparison of the key spectroscopic features of 3-
(Methoxycarbonyl)-5-nitrobenzoic acid and the related compounds, 3-nitrobenzoic acid and
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methyl 3-nitrobenzoate.

Molecular Weight (
Compound Structure Molecular Formula

g/mol )
3_ o Q
(Methoxycarbonyl)-5- CoH7NOs 225.16[1]
nitrobenzoic acid ’ i

E=mz

o.
3-Nitrobenzoic acid 5 C7HsNOa4 167.12[2]

V4
o—z

Methyl 3- '
) CsH7NOa 181.15[3]
nitrobenzoate .
=g

Table 1: *"H NMR Spectroscopic Data (Predicted)
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Compound Solvent Chemical Shift () ppm

~9.0 (s, 1H, Ar-H), ~8.8 (s, 1H,
DMSO-de Ar-H), ~8.7 (s, 1H, Ar-H), ~3.9
(s, 3H, OCHs3)

3-(Methoxycarbonyl)-5-

nitrobenzoic acid

OH unobserved, Aromatic
3-Nitrobenzoic acid CDClz & TFA protons show complex
multiplets.[4]

Aromatic protons show

Methyl 3-nitrobenzoate CDCls ]
complex multiplets.[5]

Note: Predicted data for 3-(Methoxycarbonyl)-5-nitrobenzoic acid is based on computational

models and may vary from experimental values.

Table 2: *C NMR Spectroscopic Data (Predicted &

Experimental)
Compound Solvent Chemical Shift () ppm

~165 (C=0, acid), ~164 (C=0,

ester), ~148 (C-NO2), ~135
3-(Methoxycarbonyl)-5-

_ , , DMSO-de (Ar-C), ~133 (Ar-C), ~130 (Ar-
nitrobenzoic acid
C), ~128 (Ar-C), ~125 (Ar-C),
~53 (OCHs)
3-Nitrobenzoic acid - Data available.[6]
Methyl 3-nitrobenzoate - Data available.[3]

Note: Predicted data for 3-(Methoxycarbonyl)-5-nitrobenzoic acid is based on computational
models and may vary from experimental values.

Table 3: Key IR Absorption Bands (cm™?)
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3-
. N (Methoxycarbon _ _
Functional Vibrational )5 3-Nitrobenzoic Methyl 3-
Group Mode Y acid nitrobenzoate

nitrobenzoic
acid (Predicted)

O-H (Carboxylic Stretching

i ~3300-2500 ~3300-2500[7] -
Acid) (broad)
C=0 (Carboxylic ]
) Stretching ~1710 ~1700-1680[7] -
Acid)
C=0 (Ester) Stretching ~1730 - ~1720[8]
N-O (Nitro Asymmetric
_ ~1530 ~1530[9] ~1530[10]
Group) Stretching
N-O (Nitro Symmetric
_ ~1350 ~1350[9] ~1350[10]
Group) Stretching
C-O (Ester/Acid) Stretching ~1300-1200 ~1320-1210[7] ~1300-1200[8]
C-H (Aromatic) Stretching ~3100-3000 ~3100-3000[9] ~3030[10]

Note: Predicted data for 3-(Methoxycarbonyl)-5-nitrobenzoic acid is based on computational
models and may vary from experimental values.

Table 4: Mass SpectrometryData(m/z)

Compound lonization Mode Key Fragments (m/z)

3-(Methoxycarbonyl)-5-
_ _ _ ESI- [M-H]—: 224
nitrobenzoic acid

167 (M+), 150, 121, 104, 92,
76, 65, 50[2][11]

3-Nitrobenzoic acid El

Methyl 3-nitrobenzoate El 181 (M*), 150, 104, 76, 50[3]

Note: Predicted data for 3-(Methoxycarbonyl)-5-nitrobenzoic acid is based on computational
models and may vary from experimental values.
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Experimental Protocols

Standardized protocols are essential for obtaining comparable spectroscopic data. The
following are general procedures for the key techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-des, CDCI3).

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[12]

o Data Acquisition: Acquire *H and 3C NMR spectra at room temperature. Chemical shifts are
reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal
standard.[12]

2. Infrared (IR) Spectroscopy:

o Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A
small amount of the compound is ground with dry potassium bromide and pressed into a
thin, transparent disk.[12]

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
o Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm~1.[12]
3. Ultraviolet-Visible (UV-Vis) Spectroscopy:

o Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent
solvent (e.g., ethanol, methanol, or water).

¢ Instrumentation: A dual-beam UV-Vis spectrophotometer.

o Data Acquisition: The absorbance spectrum is recorded over a specific wavelength range
(e.g., 200-400 nm).

4. Mass Spectrometry (MS):
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e Sample Introduction: The sample can be introduced directly via a solid probe or, if coupled
with chromatography, through a GC or LC system.

« lonization: Electron lonization (EI) is a common technique for volatile compounds, while
Electrospray lonization (ESI) is suitable for less volatile or thermally labile molecules.

o Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio
(m/z), and a mass spectrum is generated.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the
target compound and its analogs.

Spectroscopic Comparison Workflow

Spectroscopic Techniques

Compounds for Analysis
Mass Spectrometry

3-(Methoxycarbonyl)-5-nitrobenzoic acid

N
>

Data Analysis and Comparison

UV-Vis Spectroscopy

Methyl 3-nitrobenzoate Comparative Data Tables Structural Interpretation

IR Spectroscopy
— >

3-Nitrobenzoic acid

NMR Spectroscopy
(*H, 13C)

Click to download full resolution via product page
Caption: Workflow for spectroscopic analysis and comparison.

This guide provides a foundational spectroscopic comparison of 3-(Methoxycarbonyl)-5-
nitrobenzoic acid with 3-nitrobenzoic acid and methyl 3-nitrobenzoate. The presented data
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and experimental protocols offer a valuable resource for researchers in the fields of chemistry
and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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